molecular formula C4H7Cl2N5 B583245 6-Chloropyrimidine-2,4,5-triamine hydrochloride CAS No. 155824-29-6

6-Chloropyrimidine-2,4,5-triamine hydrochloride

Cat. No.: B583245
CAS No.: 155824-29-6
M. Wt: 196.035
InChI Key: SOMJHNVYNAJBGG-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-2,4,5-triamine hydrochloride is a chemical compound with the molecular formula C4H7Cl2N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2,4,5-triaminopyrimidine with hydrochloric acid and a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrimidine-2,4,5-triamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed under controlled conditions.

Major Products:

    Substitution Reactions: The major products are derivatives of pyrimidine with various substituents replacing the chlorine atom.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the nitrogen atoms in the pyrimidine ring.

Scientific Research Applications

6-Chloropyrimidine-2,4,5-triamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloropyrimidine-2,4,5-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

    2,4,5-Triaminopyrimidine: A precursor in the synthesis of 6-Chloropyrimidine-2,4,5-triamine hydrochloride.

    6-Bromopyrimidine-2,4,5-triamine: A similar compound with a bromine atom instead of chlorine at the 6-position.

    2,4,5-Triaminopyrimidine-6-sulfonic acid: Another derivative with different substituents affecting its chemical properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6-position allows for selective reactions that are not possible with other derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-chloropyrimidine-2,4,5-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5.ClH/c5-2-1(6)3(7)10-4(8)9-2;/h6H2,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMJHNVYNAJBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672060
Record name 6-Chloropyrimidine-2,4,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155824-29-6
Record name 6-Chloropyrimidine-2,4,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-chloropyrimidine-2,4,5-triamine hydrochloride was prepared as described in WO 94/07892. 2,5-Diamino-4,6-dichloropyrimidine (10.8 g, 60.3 mmol) and concentrated aqueous ammonia (30 mL) were heated together in a sealed tube at 105° C. for 18 h, then cooled to room temperature. 2.34 g NaOH in water (10 mL) was added and the excess ammonia stripped out by concentrating to a low volume. Dilute HCl 2N (35 mL) and water (10 mL) were added and heated to dissolve, cooled to crystallize, then filtered to give the desired 6-chloropyrimidine-2,4,5-triamine hydrochloride (87% yield). MS (EI) m/z 160.1 (MH)+.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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